Cyclohex-2-en-1-ol;propanoic acid

Description

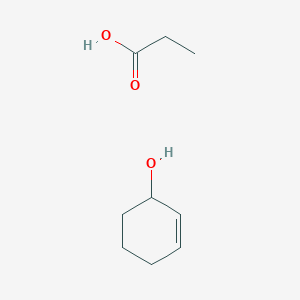

The compound "Cyclohex-2-en-1-ol; propanoic acid" likely refers to either (i) a mixture of cyclohex-2-en-1-ol (an unsaturated cyclic alcohol) and propanoic acid (a short-chain carboxylic acid) or (ii) a derivative where these moieties are chemically linked, such as an ester. This ester combines a substituted cyclohexenol with propanoic acid, highlighting the structural versatility of such hybrids. Propanoic acid derivatives are widely studied for their roles in food aromas, antimicrobial agents, and pharmaceuticals, as evidenced by their natural occurrence in pineapples, liquors, and marine-derived actinomycetes .

Properties

CAS No. |

34745-78-3 |

|---|---|

Molecular Formula |

C9H16O3 |

Molecular Weight |

172.22 g/mol |

IUPAC Name |

cyclohex-2-en-1-ol;propanoic acid |

InChI |

InChI=1S/C6H10O.C3H6O2/c7-6-4-2-1-3-5-6;1-2-3(4)5/h2,4,6-7H,1,3,5H2;2H2,1H3,(H,4,5) |

InChI Key |

AMBAMOVYPXAXQK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)O.C1CC=CC(C1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

-

Cyclohex-2-en-1-ol Synthesis

Hydration of Cyclohexene: Cyclohexene can be hydrated to form cyclohex-2-en-1-ol using a catalytic amount of sulfuric acid in the presence of water.

Reduction of Cyclohex-2-en-1-one: Cyclohex-2-en-1-one can be reduced to cyclohex-2-en-1-ol using sodium borohydride or lithium aluminum hydride as reducing agents.

-

Propanoic Acid Synthesis

Oxidation of Propanal: Propanal can be oxidized to propanoic acid using potassium permanganate or chromium trioxide.

Hydrolysis of Ethyl Propanoate: Ethyl propanoate can be hydrolyzed to propanoic acid using aqueous sodium hydroxide.

Industrial Production Methods

Cyclohex-2-en-1-ol: Industrially, cyclohex-2-en-1-ol can be produced via the catalytic hydrogenation of phenol.

Propanoic Acid: Propanoic acid is commonly produced through the hydrocarboxylation of ethylene using nickel carbonyl as a catalyst.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation

- Cyclohex-2-en-1-ol can be oxidized to cyclohex-2-en-1-one using oxidizing agents such as pyridinium chlorochromate.

- Propanoic acid can be further oxidized to carbon dioxide and water using strong oxidizing agents like potassium permanganate.

-

Reduction

- Cyclohex-2-en-1-ol can be reduced to cyclohexanol using hydrogen gas in the presence of a palladium catalyst.

- Propanoic acid can be reduced to propanal using lithium aluminum hydride.

-

Substitution

- The hydroxyl group in cyclohex-2-en-1-ol can be substituted with a halogen using reagents like thionyl chloride.

- The carboxyl group in propanoic acid can be converted to an ester using alcohols in the presence of an acid catalyst.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide, pyridinium chlorochromate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride, hydrogen gas with palladium catalyst.

Substitution Reagents: Thionyl chloride, phosphorus tribromide.

Major Products Formed

Oxidation: Cyclohex-2-en-1-one, carbon dioxide, water.

Reduction: Cyclohexanol, propanal.

Substitution: Halogenated cyclohexene derivatives, esters of propanoic acid.

Scientific Research Applications

Chemistry

Synthesis of Complex Molecules: Cyclohex-2-en-1-ol;propanoic acid can be used as a building block in the synthesis of more complex organic molecules.

Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency of certain processes.

Biology

Enzyme Inhibition: This compound can be studied for its potential to inhibit specific enzymes, which could have therapeutic implications.

Metabolic Pathways: Research into its metabolism can provide insights into the biochemical pathways it influences.

Medicine

Drug Development: this compound derivatives may be explored for their potential as pharmaceutical agents.

Anti-inflammatory Properties: Propanoic acid derivatives are known for their anti-inflammatory effects, which could be harnessed in medical treatments.

Industry

Polymer Production: It can be used in the production of polymers with specific properties.

Flavor and Fragrance: Cyclohex-2-en-1-ol derivatives are used in the flavor and fragrance industry due to their pleasant aroma.

Mechanism of Action

The mechanism of action of cyclohex-2-en-1-ol;propanoic acid involves its interaction with specific molecular targets. The hydroxyl group in cyclohex-2-en-1-ol can form hydrogen bonds with enzymes or receptors, influencing their activity. The carboxyl group in propanoic acid can participate in acid-base reactions, altering the pH of the environment and affecting biochemical pathways.

Comparison with Similar Compounds

Structural Analogs: Propanoic Acid Esters

Propanoic acid forms esters with diverse alcohols, influencing volatility, aroma, and bioactivity. Key comparisons include:

Key Observations :

- Thioether-containing esters (e.g., 3-(methylthio)propanoic acid methyl ester) exhibit strong odor activity values (OAVs) in pineapples, making them critical for flavor profiles .

- Carvyl propionate differs from simpler esters (e.g., ethyl hexanoate) due to its bicyclic structure, enhancing its stability for perfumery applications .

Functional Analogs: Bioactive Propanoic Acid Derivatives

Propanoic acid derivatives with halogen or aryl groups demonstrate selective bioactivity:

Key Observations :

- Chlorinated derivatives (e.g., compound 1 in ) show narrow-spectrum antimicrobial effects, contrasting with broad-spectrum NSAID-like β-hydroxy-β-aryl analogs .

- Substitution patterns (e.g., α-methyl groups) enhance COX-2 selectivity in anti-inflammatory agents, reducing gastrointestinal side effects .

Cyclohexenol Derivatives

Cyclohexenol-based compounds vary in pharmacological and industrial applications:

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.